The synthesis of ML365 involves several key steps:
ML365 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The empirical formula for ML365 is C22H20N2O3, with a molecular weight of approximately 360.41 g/mol.
Structural Data:
ML365 participates in various chemical reactions that are critical for its evaluation as a pharmacological agent:
The mechanism by which ML365 exerts its pharmacological effects primarily involves blocking TASK-1 channels. This action leads to alterations in neuronal excitability and neurotransmitter release, which can have implications for pain modulation and other neurological functions.
Data on Mechanism:
ML365 exhibits several notable physical and chemical properties:
ML365 has significant potential in scientific research:
ML365 is a selective small-molecule inhibitor of the TWIK-related acid-sensitive potassium channel 1 (TASK-1, K2P3.1, or KCNK3), a member of the two-pore domain potassium (K2P) channel family. Discovered through high-throughput screening by the NIH Molecular Libraries Program, ML365 exhibits half-maximal inhibitory concentration (IC50) values of ~3–10 µM against TASK-1 homodimers while showing minimal activity against TASK-3 homodimers or other K2P channels like TREK-1 [4] [8]. This pharmacological specificity positions ML365 as a critical tool for dissecting TASK-1's physiological roles, which span neuronal excitability, cardiac repolarization, pulmonary vascular tone, and immune cell function [2] [8]. Structurally, ML365 binds to the extracellular cap domain of TASK-1, stabilizing a "C-type" inactivated state of the selectivity filter—a mechanism distinct from pore blockers like ruthenium red [8].
The biomedical significance of ML365 extends to disease models involving dysregulated inflammation. In lipopolysaccharide (LPS)-stimulated macrophages, ML365 suppresses pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) and nitric oxide (NO) production [4]. In vivo, it attenuates pathological damage in endotoxin shock models, suggesting therapeutic potential for conditions driven by TLR4/NF-κB hyperactivation [4]. Unlike broad-spectrum K⁺ channel blockers, ML365's selectivity enables precise targeting of TASK-1-dependent pathways without confounding off-target effects.
Table 1: Key Properties of ML365
Property | Characteristic |
---|---|
Target | TASK-1 (KCNK3/K2P3.1) |
Selectivity | >50-fold vs. TASK-3; minimal TREK-1 inhibition |
IC50 | 3–10 µM (cell lines) |
Mechanism | Extracellular cap binding; stabilizes C-type inactivation |
Primary Research Uses | Inflammation, cardiac hypertrophy, pulmonary hypertension |
K2P channels regulate cellular excitability by generating background "leak" K⁺ currents. The TASK subfamily—comprising acid-sensitive TASK-1, TASK-3, and non-functional TASK-5—modulates membrane potential in response to extracellular pH, hypoxia, and G-protein-coupled receptors [2] [8]. Prior to ML365, TASK channel pharmacology relied on non-selective agents:
Structural studies reveal why selectivity is challenging: TASK-1 and TASK-3 share 58.9% amino acid homology, with conserved pore domains but divergent extracellular loops influencing modulator binding [2] [8]. ML365 overcomes this by exploiting a hydrophobic pocket near the extracellular cap unique to TASK-1, as shown in X-ray crystallography models [8]. Functionally, TASK-1 inhibition depolarizes cells, enhancing excitability in neurons but suppressing inflammatory cascades in immune cells—a paradox resolved by cell-type-specific signaling networks. For example, in macrophages, TASK-1 loss-of-function disrupts calcium entry and downstream NF-κB activation [4].
Despite promising data, critical gaps exist in understanding ML365's anti-inflammatory actions:
Table 2: Unresolved Questions in ML365 Pharmacology
Research Gap | Current Evidence | Key Unknowns |
---|---|---|
Signaling mechanisms | NF-κB/MAPK inhibition; reduced cytokine release | Role of Ca²⁺ influx, ROS, mitochondrial function |
Disease model relevance | Efficacy in endotoxemia | Impact on ischemia-reperfusion, autoimmune models |
Cardiac safety | Anti-hypertrophic effects in pressure overload | Pro-arrhythmic risks due to QT prolongation |
Heterodimer selectivity | Binds TASK-1 homodimer crystal structure | Activity vs. TASK-1/TASK-3 heterodimers |
ML365 represents a pharmacologically selective probe for TASK-1, but its anti-inflammatory mechanisms intersect with unresolved questions in ion channel immunobiology. Future studies must define cell-type-specific signaling cascades and evaluate long-term therapeutic utility beyond acute inflammation models.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: